molecular formula C8H12ClN3O2 B15317529 ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride

ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride

Cat. No.: B15317529
M. Wt: 217.65 g/mol
InChI Key: ITDPBQJPPVNTDG-UHFFFAOYSA-N
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Description

Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride is a heterocyclic compound that contains a pyrrolo[3,4-c]pyrazole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes both pyrrole and pyrazole rings, makes it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that can be further modified to generate the desired compound. The reaction conditions often include the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H

InChI Key

ITDPBQJPPVNTDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CNC2.Cl

Origin of Product

United States

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